molecular formula C20H19NO4 B2961763 8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide CAS No. 941233-21-2

8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Cat. No. B2961763
CAS RN: 941233-21-2
M. Wt: 337.375
InChI Key: QRIUBJMAJQLKHW-UHFFFAOYSA-N
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Description

8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological agent. This compound is a member of the chromene family and has been shown to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Chemical Structure and Crystallization

Research on chromene derivatives, including compounds related to 8-ethoxy-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, emphasizes their significant crystalline properties. For instance, studies on similar compounds have revealed their crystallization in various space groups, demonstrating the intricate relationship between chemical structure and crystalline form. These findings are crucial for understanding the physical properties and potential applications of chromene derivatives in material science and pharmaceuticals (Reis et al., 2013).

Antitumor Activity

Chromene derivatives have been identified as potent antitumor agents. Research involving analogs of this compound has shown that these compounds can exhibit significant antiproliferative activities against various tumor cell lines. This antitumor efficacy is attributed to their ability to inhibit key cellular pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, and to induce apoptosis in cancer cells (Yin et al., 2013).

Drug Resistance Mitigation

The structure-activity relationship studies of chromene derivatives have highlighted their potential to overcome drug resistance in cancer therapies. Specifically, certain analogs of this compound have demonstrated the ability to synergize with existing cancer treatments and selectively target drug-resistant cancer cells, offering a promising approach for enhancing the efficacy of chemotherapy (Das et al., 2009).

Synthetic Methodologies

Advancements in the synthesis of chromene derivatives, including methods relevant to this compound, have been reported. Efficient synthetic routes enable the rapid production of these compounds, facilitating their study and application in various fields. Such methodologies are crucial for developing new drugs and materials based on chromene scaffolds (Zhu et al., 2014).

Biological and Pharmacological Applications

Chromene derivatives have been explored for their potential in biological and pharmacological applications beyond antitumor activities. This includes studies on their antimicrobial, antioxidant, and potential therapeutic properties, highlighting the versatility and significance of these compounds in scientific research and medicine (Chitreddy & Shanmugam, 2017).

properties

IUPAC Name

8-ethoxy-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-17-11-7-10-15-12-16(20(23)25-18(15)17)19(22)21-13(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIUBJMAJQLKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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